2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid

Peptide Synthesis Coupling Efficiency Side Reactions

2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid (Boc-N-methyl-DL-alanine) is a racemic, N-methyl amino acid derivative specifically designed for Boc-strategy solid-phase peptide synthesis (SPPS). Its acid-labile Boc group enables orthogonal deprotection while N-methylation enhances peptide stability and membrane permeability. Crucial for mitigating N-carboxyanhydride (NCA) formation, a common side reaction in N-methyl couplings, to achieve higher yields. Sourced at a consistent ≥97% purity, it is essential for reproducible, high-fidelity incorporation of N-methylalanine residues.

Molecular Formula C9H17NO4
Molecular Weight 203.24 g/mol
CAS No. 13734-31-1
Cat. No. B129879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid
CAS13734-31-1
SynonymsN-[(1,1-dimethylethoxy)carbonyl]-N-methyl-alanine;  N-carboxy-N-methyl-DL-alanine N-tert-Butyl Ester;  2-[(tert-Butoxycarbonyl)(methyl)amino]propanoic Acid;  N-tert-Butoxycarbonyl-N-methyl-DL-alanine
Molecular FormulaC9H17NO4
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC(C(=O)O)N(C)C(=O)OC(C)(C)C
InChIInChI=1S/C9H17NO4/c1-6(7(11)12)10(5)8(13)14-9(2,3)4/h6H,1-5H3,(H,11,12)
InChIKeyVLHQXRIIQSTJCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(((tert-Butoxy)carbonyl)(methyl)amino)propanoic Acid (CAS 13734-31-1): A Key Building Block for N-Methylated Peptide Synthesis


2-(((tert-Butoxy)carbonyl)(methyl)amino)propanoic acid (CAS 13734-31-1), commonly referred to as Boc-N-methyl-DL-alanine or Boc-MeAla-OH, is a protected N-methyl amino acid derivative. This compound is a racemic mixture (DL-form) of an alanine analogue, characterized by a tert-butyloxycarbonyl (Boc) protecting group on the secondary amine and an N-methyl substitution on the alpha-carbon . With a molecular formula of C9H17NO4 and a molecular weight of 203.24 g/mol, it is a standard building block in peptide chemistry, particularly for solid-phase peptide synthesis (SPPS) using Boc-strategy protocols to introduce N-methylalanine residues into peptide chains, which is crucial for modulating peptide conformation and stability [1].

Why 2-(((tert-Butoxy)carbonyl)(methyl)amino)propanoic Acid (CAS 13734-31-1) Cannot Be Simply Replaced by Analogs or Alternative Protecting Groups


Substituting 2-(((tert-butoxy)carbonyl)(methyl)amino)propanoic acid with its close analogs—such as the optically pure L-isomer (CAS 16948-16-6) [1] or other protected N-methylalanines—is not straightforward and can compromise synthetic outcomes. The stereochemistry of this racemic mixture is critical; using the pure L-isomer will yield a different stereochemical outcome, impacting biological activity and conformational properties of the final peptide [2]. Furthermore, switching to an Fmoc-protected N-methylalanine derivative is not a trivial replacement for Boc-based synthesis. The Boc group's acid-labile nature necessitates specific, orthogonal deprotection strategies that are incompatible with Fmoc-based, base-labile protocols. Importantly, the coupling of Boc-protected N-methyl amino acids presents a unique, well-documented challenge—the tendency to form N-carboxyanhydrides (NCAs) as a major side product—which is not observed with Fmoc or Cbz-protected analogs and directly impacts yield and purity [3].

Quantitative Evidence for 2-(((tert-Butoxy)carbonyl)(methyl)amino)propanoic Acid (CAS 13734-31-1) Selection


Class-Defining N-Carboxyanhydride (NCA) Side Reaction: A Critical Risk for Boc-N-Methyl Amino Acid Coupling

A critical and class-defining side reaction for Boc-N-methyl amino acids is the formation of an N-methyl N-carboxyanhydride (NCA) during activation for coupling. This side reaction, which leads to low coupling yields, is a specific vulnerability of Boc-protected N-methyl amino acids and was **not observed** when using the Z- or Fmoc-protective groups [1]. This fundamental difference in reactivity means that while Boc-N-methyl amino acids like 2-(((tert-butoxy)carbonyl)(methyl)amino)propanoic acid are essential for Boc-strategy SPPS, they require specialized coupling protocols to avoid NCA formation and achieve acceptable yields. The alternative Fmoc-N-methylalanine, while stable to this specific side reaction, cannot be used in Boc-based SPPS due to orthogonal deprotection requirements [2].

Peptide Synthesis Coupling Efficiency Side Reactions Boc Chemistry

Achieving Racemization-Free Coupling of Boc-N-Methylalanine Using Copper(II) Chloride

A major challenge in incorporating N-methyl amino acids is the high risk of racemization (epimerization) during coupling. A study using the model system **Boc-Phe-MeAla-OH + H-Phe-OBzl** demonstrated that the carboxy-terminal N-methylalanine (MeAla) residue is particularly prone to racemization. Using standard carbodiimide (WSCI) coupling methods, the addition of **CuCl2** was able to **completely eliminate racemization of the MeAla residue**, even at room temperature [1]. This is in stark contrast to other additives tested, which failed to sufficiently suppress racemization with common coupling reagents like BOP or HATU [1]. This finding provides a validated, quantitative benchmark for assessing coupling fidelity when using Boc-N-methylalanine building blocks.

Peptide Coupling Racemization N-Methylamino Acids Epimerization

Commercial Availability at High Purity (≥97%) for Reproducible Synthesis

For demanding peptide synthesis applications, the purity of the starting building block is paramount. 2-(((tert-Butoxy)carbonyl)(methyl)amino)propanoic acid (CAS 13734-31-1) is consistently offered by major chemical suppliers with a minimum purity specification of **97%** (as determined by NMR and HPLC) . This high purity standard is critical for minimizing impurities that can lead to truncated or deletion sequences, thereby improving the overall yield and reducing the burden of purification of the final peptide product. This is a key differentiator from lower-purity (e.g., 95%) alternatives, which may introduce more significant and variable levels of contamination .

Chemical Procurement Purity Benchmark Peptide Building Block Quality Control

Optimal Research and Industrial Application Scenarios for 2-(((tert-Butoxy)carbonyl)(methyl)amino)propanoic Acid (CAS 13734-31-1)


Boc-Strategy Solid-Phase Peptide Synthesis (SPPS) Requiring N-Methylation for Conformational Control

This compound is the reagent of choice for introducing an N-methylalanine residue into a peptide chain using Boc/Bzl solid-phase peptide synthesis. The N-methylation motif is a powerful tool to modulate peptide backbone conformation, enhance proteolytic stability, and improve membrane permeability . When integrated into Boc-SPPS, 2-(((tert-butoxy)carbonyl)(methyl)amino)propanoic acid (CAS 13734-31-1) enables the incorporation of this crucial structural modification. To mitigate the class-level risk of NCA formation [1] and achieve racemization-free coupling [2], it is best utilized with optimized coupling protocols, such as those employing CuCl2 as an additive [2].

Synthesis of Peptidomimetics and Macrocyclic Peptides with Enhanced Drug-Like Properties

N-Methylation, facilitated by building blocks like 2-(((tert-butoxy)carbonyl)(methyl)amino)propanoic acid, is a key strategy in the development of peptidomimetics and macrocyclic peptides that exhibit improved oral bioavailability and target engagement. By restricting hydrogen bonding and increasing lipophilicity, the N-methyl group can enhance a peptide's ability to cross biological membranes and resist enzymatic degradation . The high purity (97%+) of this compound is essential in these complex synthetic sequences to ensure high overall yield and purity of the final, often valuable, drug candidate, minimizing the impact of impurities that could lead to difficult-to-separate byproducts.

Academic and Industrial Research on N-Methylation Effects on Peptide Structure and Function

Researchers investigating the effects of N-methylation on peptide secondary structure, biological activity, or pharmacokinetic profile rely on high-quality, well-characterized building blocks. The commercial availability of 2-(((tert-butoxy)carbonyl)(methyl)amino)propanoic acid at a consistent 97% purity ensures experimental reproducibility across different batches and laboratories. Its defined stereochemistry (racemic mixture) also allows for studies on how the incorporation of D- and L-forms of N-methylalanine differentially impact the properties of the resulting peptide [3], providing a valuable tool for structure-activity relationship (SAR) studies.

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